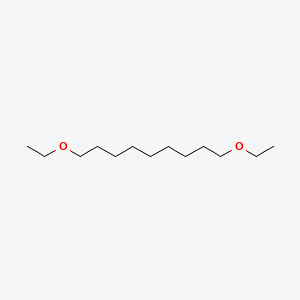

1,9-Diethoxynonane

Beschreibung

1,9-Diazaphenothiazines are heterocyclic compounds featuring a phenothiazine backbone with two nitrogen atoms substituted at the 1- and 9-positions. These derivatives exhibit promising anticancer activity, primarily through activation of the mitochondrial apoptosis pathway by inducing BAX expression and caspase-9/3 activation . Experimental and computational studies highlight their compliance with Lipinski’s, Ghose’s, and Veber’s rules, suggesting oral bioavailability .

Eigenschaften

CAS-Nummer |

92153-97-4 |

|---|---|

Molekularformel |

C13H28O2 |

Molekulargewicht |

216.36 g/mol |

IUPAC-Name |

1,9-diethoxynonane |

InChI |

InChI=1S/C13H28O2/c1-3-14-12-10-8-6-5-7-9-11-13-15-4-2/h3-13H2,1-2H3 |

InChI-Schlüssel |

UGTSXCRMHFOFNS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCCCCCCCCOCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1,9-Diethoxynonane can be synthesized through several methods One common synthetic route involves the reaction of nonanal with ethanol in the presence of an acid catalystThe reaction conditions typically involve refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid .

Industrial production methods for 1,9-diethoxynonane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity 1,9-diethoxynonane .

Analyse Chemischer Reaktionen

1,9-Diethoxynonane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert 1,9-diethoxynonane to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of various substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nonanoic acid, while reduction with sodium borohydride may produce nonanol .

Wissenschaftliche Forschungsanwendungen

1,9-Diethoxynonane has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis. Its relatively low reactivity makes it suitable for use in various chemical reactions without interfering with the reactants or products.

Biology: In biological research, 1,9-diethoxynonane can be used as a solvent for extracting and purifying biomolecules. Its low toxicity and volatility make it a preferred choice for certain applications.

Medicine: Although not widely used in medicine, 1,9-diethoxynonane can serve as a solvent or carrier for drug delivery systems. Its ability to dissolve both hydrophilic and hydrophobic compounds makes it versatile for formulating various pharmaceutical products.

Industry: In industrial applications, 1,9-diethoxynonane is used as a solvent in the production of coatings, adhesives, and lubricants.

Wirkmechanismus

The mechanism of action of 1,9-diethoxynonane primarily involves its role as a solvent or intermediate in chemical reactions. As a solvent, it facilitates the dissolution and interaction of reactants, thereby enhancing the reaction rate and yield. In biological systems, its low toxicity and ability to dissolve various compounds make it useful for extracting and purifying biomolecules .

Vergleich Mit ähnlichen Verbindungen

Lipophilicity and Structural Modifications

1,9-Diazaphenothiazines exhibit moderate lipophilicity compared to isomeric derivatives (e.g., 1,6-, 1,8-, 2,7-, and 3,6-diazaphenothiazines). Key findings include:

- Lipophilicity Range: Experimental RM₀ values (relative lipophilicity) for 1,9-diazaphenothiazines range from 1.197 to 1.9988, while calculated logP values vary between 1.51 (10H-1,9-diazaphenothiazine) and 4.75 (10-benzyl-1,9-diazaphenothiazine) .

- Substituent Effects: Bulky substituents like benzyl or cycloaminoalkyl groups increase lipophilicity, whereas hydrogen atoms at position 10 reduce it. For example, 10H-1,9-diazaphenothiazine (RM₀ = 1.476) is less lipophilic than its allyl- or propargyl-substituted analogs (RM₀ = 1.8–2.2) .

Table 1: Lipophilicity Comparison of Diazaphenothiazine Isomers

| Compound | RM₀ | Calculated logP | Key Substituent |

|---|---|---|---|

| 10H-1,9-Diazaphenothiazine | 1.476 | 1.51 | H (position 10) |

| 10-Allyl-1,9-DPT* | 1.803 | 2.98 | Allyl |

| 10H-3,6-Diazaphenothiazine | 1.297 | 1.62 | H (position 10) |

| 10H-1,6-Diazaphenothiazine | 2.247 | 3.12 | H (position 10) |

*DPT: Diazaphenothiazine .

ADME Properties

1,9-Diazaphenothiazines demonstrate favorable ADME profiles compared to reference compounds like prothipendyl:

- Blood-Brain Barrier (BBB) Penetration : BBB indices range from 0.85 to 4.55, indicating variable CNS permeability. Derivatives with lower logP (e.g., RM₀ < 2) show reduced BBB penetration .

- Caco-2 and MDCK Permeability : Caco-2 values (intestinal absorption) are high (95–98 HIA index), while MDCK (renal excretion) varies widely (3.73–80.31), dependent on substituent polarity .

- p-Glycoprotein Substrate Potential: Select derivatives (e.g., 10-propargyl-1,9-DPT) act as p-glycoprotein substrates, affecting multidrug resistance .

Table 2: ADME Comparison with Prothipendyl

| Parameter | 1,9-Diazaphenothiazines | Prothipendyl (Reference) |

|---|---|---|

| BBB Penetration Index | 0.85–4.55 | 1.24 |

| Caco-2 Permeability | High (95–98 HIA) | Moderate (82 HIA) |

| MDCK Permeability | 3.73–80.31 | 45.2 |

| p-Glycoprotein Substrate | Variable | Yes |

Target Specificity

1,9-Diazaphenothiazines target CG/AG protein families, including kinases, proteases, and cytochrome P450 enzymes, unlike 1,6- or 3,6-isomers, which show affinity for neurotransmitter receptors . For example:

- Anticancer Mechanism: Compounds 4 and 7 (10-allyl and 10-propargyl derivatives) upregulate BAX and downregulate BCL-2, inducing apoptosis in glioblastoma and melanoma cells .

- Isoform Selectivity : 1,9-DPT derivatives exhibit higher selectivity for cancer cell lines (e.g., MDA-MB-231) than 2,7-DPT analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.